molecular formula C6H14ClNO2S B1430855 [(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride CAS No. 362049-54-5

[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride

Cat. No. B1430855
M. Wt: 205.74 g/mol
InChI Key: MYGVPKMVGSXPCQ-YIUVPUIYSA-N
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Description

Sulfonium compounds, such as the one you mentioned, are a type of organosulfur compound. They are positively-charged ions (cations) featuring three organic substituents attached to sulfur . These compounds are typically colorless solids that are soluble in organic solvents .


Synthesis Analysis

Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides . The reaction proceeds by a nucleophilic substitution mechanism .


Molecular Structure Analysis

The molecular structure of sulfonium compounds is pyramidal . Sulfonium ions with three different substituents are chiral owing to their pyramidal structure .


Chemical Reactions Analysis

Sulfonium salts are precursors to sulfur ylides, which are useful in carbon–carbon bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonium compounds depend on their specific structure. They are typically colorless solids that are soluble in organic solvents .

Safety And Hazards

The safety and hazards associated with sulfonium compounds depend on their specific structure and how they are used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGVPKMVGSXPCQ-YIUVPUIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857982
Record name [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride

CAS RN

362049-54-5
Record name [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Reactant of Route 2
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Reactant of Route 3
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Reactant of Route 4
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Reactant of Route 5
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
Reactant of Route 6
[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride

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